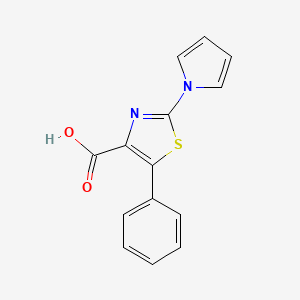
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocyclic Compounds
- Thiazole derivatives, including compounds with structures similar to "5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid", are key scaffolds in the synthesis of heterocyclic compounds. They serve as building blocks for the creation of a wide range of heterocyclic compounds such as pyrazolo-imidazoles, spiropyridines, and others, due to their reactivity and the ability to undergo various chemical transformations (Gomaa & Ali, 2020).
Anticancer Applications
- Cinnamic acid derivatives, which share structural motifs with thiazole derivatives, have been extensively researched for their anticancer potentials. The flexibility of the thiazole ring in allowing substitutions and additions makes it a valuable scaffold in medicinal research, potentially including the design of anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Bioactive Compound Synthesis
- The synthesis of 4-phosphorylated derivatives of 1,3-azoles, which could include thiazole-containing compounds like the one , showcases the diversity of chemical properties and biological activities these compounds can exhibit. Such derivatives have shown various types of biological activity, including insectoacaricidal and antihypertensive effects, highlighting the broad application spectrum of thiazole derivatives in developing new bioactive molecules (Abdurakhmanova et al., 2018).
Optical Sensors and Electroluminescent Materials
- Quinazoline and pyrimidine derivatives, which can be structurally related to thiazole derivatives, are utilized in the creation of novel optoelectronic materials, including luminescent small molecules and chelate compounds. The integration of thiazole units into π-extended conjugated systems has proven valuable for developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Direcciones Futuras
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
Propiedades
IUPAC Name |
5-phenyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)11-12(10-6-2-1-3-7-10)19-14(15-11)16-8-4-5-9-16/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPNDVRXFRCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




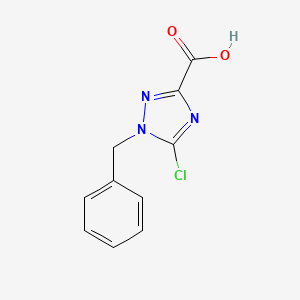

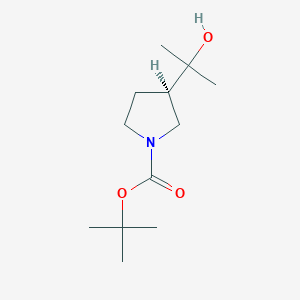

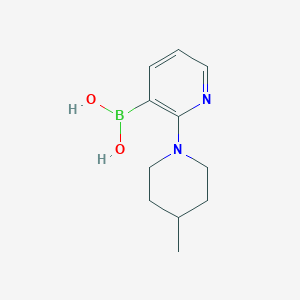
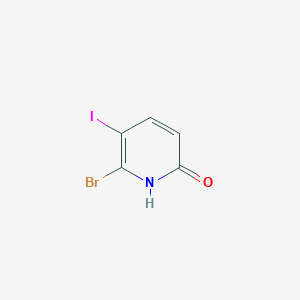
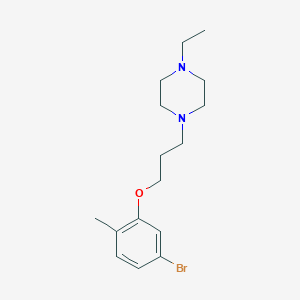


![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)